molecular formula C7H6ClNO4S B1355073 2-Chloro-4-sulfamoylbenzoic acid CAS No. 53250-84-3

2-Chloro-4-sulfamoylbenzoic acid

Cat. No. B1355073
CAS RN: 53250-84-3
M. Wt: 235.65 g/mol
InChI Key: RUOXWQNWRLQUBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Chloro-4-sulfamoylbenzoic acid is 1S/C7H6ClNO4S/c8-6-3-4 (14 (9,12)13)1-2-5 (6)7 (10)11/h1-3H, (H,10,11) (H2,9,12,13) . This indicates the presence of a chlorine atom, a sulfamoyl group, and a carboxylic acid group in the molecule .


Physical And Chemical Properties Analysis

2-Chloro-4-sulfamoylbenzoic acid is a solid substance . It should be stored in a dark place at room temperature . The compound has a molecular weight of 235.65 .

Scientific Research Applications

Antioxidant Capacity Assays

  • Research has highlighted the use of certain compounds in antioxidant capacity assays, such as the ABTS/PP decolorization assay, which is a method for evaluating the antioxidant capacity of substances. While 2-Chloro-4-sulfamoylbenzoic acid itself is not directly mentioned, the study of similar compounds provides insights into the chemical properties and potential applications of related substances in understanding antioxidant mechanisms and their implications in various fields, including food engineering and medicine (Ilyasov et al., 2020).

Environmental Fate of Parabens

  • A review on parabens, which are structurally related to 2-Chloro-4-sulfamoylbenzoic acid, discussed their occurrence, fate, and behavior in aquatic environments. This research is relevant as it provides a foundation for understanding how structurally similar compounds might behave in environmental settings and the potential implications for ecosystem health and safety (Haman et al., 2015).

Removal of Organic Pollutants

  • Studies have explored the use of various techniques, including adsorption and advanced oxidation processes, for the removal of persistent organic pollutants such as sulfamethoxazole from aqueous solutions. These methods could be applicable to the removal or degradation of compounds like 2-Chloro-4-sulfamoylbenzoic acid from environmental samples, highlighting the broader applications of such research in water treatment and pollution remediation efforts (Prasannamedha et al., 2020).

Photocatalytic Degradation

  • The photocatalytic degradation of pollutants, such as antibiotics in water using TiO2-based nanocomposites, has been reviewed, with implications for the degradation of various organic compounds, including potentially 2-Chloro-4-sulfamoylbenzoic acid. This area of research is crucial for developing effective strategies for mitigating environmental pollution and understanding the degradation pathways of complex organic molecules (Chandra et al., 2021).

Safety And Hazards

The safety information for 2-Chloro-4-sulfamoylbenzoic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

2-chloro-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOXWQNWRLQUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514662
Record name 2-Chloro-4-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-sulfamoylbenzoic acid

CAS RN

53250-84-3
Record name 4-(Aminosulfonyl)-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53250-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Cain, RN Seelye, GJ Atwell - Journal of Medicinal Chemistry, 1974 - ACS Publications
A series of 74 structural variants of 4'-(9-acridinylamino) methanesulfonanilide has been prepared and evaluated in the L1210 leukemia system. The intact acridine ring system appears …
Number of citations: 162 pubs.acs.org

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